2-Aminomethyl-15-crown-5 CAS number and properties
2-Aminomethyl-15-crown-5 CAS number and properties
CAS Number: 83585-56-2
Alternate Name: 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine[1][2]
This technical guide provides a comprehensive overview of 2-Aminomethyl-15-crown-5, a functionalized crown ether of significant interest to researchers in chemistry, materials science, and drug development. The document outlines its chemical and physical properties, synthesis and characterization, and key applications, with a focus on its role in ion recognition and transport.
Core Properties
2-Aminomethyl-15-crown-5 is a derivative of the macrocyclic polyether 15-crown-5 (B104581), featuring a primary amine group attached to the polyether ring via a methylene (B1212753) bridge. This structural modification introduces a reactive site for further functionalization while retaining the inherent cation-binding capabilities of the crown ether macrocycle.
Physicochemical Data
The key physicochemical properties of 2-Aminomethyl-15-crown-5 are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 83585-56-2 | [1][2][3] |
| Molecular Formula | C₁₁H₂₃NO₅ | [1][2][3] |
| Molecular Weight | 249.30 g/mol | [2][3] |
| Appearance | Colorless to light brown liquid | Chem-Impex |
| Boiling Point | 115 °C at 0.08 mmHg | [3] |
| Density | 1.134 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.48 | [3] |
| Flash Point | 113 °C (closed cup) | [3] |
| Purity | ≥94% | [1][2] |
Structural Information
| Identifier | String |
| SMILES | NCC1COCCOCCOCCOCCO1 |
| InChI | 1S/C11H23NO5/c12-9-11-10-16-6-5-14-2-1-13-3-4-15-7-8-17-11/h11H,1-10,12H2 |
| InChIKey | AGNCFNQAIMILOU-UHFFFAOYSA-N |
Synthesis and Characterization
While a detailed, step-by-step synthesis protocol for 2-Aminomethyl-15-crown-5 is not extensively documented in publicly available literature, a general synthetic strategy can be inferred from the synthesis of other aminomethyl crown ethers. A plausible route involves the conversion of the more readily available 2-Hydroxymethyl-15-crown-5.
Generalized Synthesis Protocol
The synthesis of 2-Aminomethyl-15-crown-5 can be envisioned as a two-step process starting from 2-Hydroxymethyl-15-crown-5:
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Conversion of the Hydroxyl Group to a Good Leaving Group: The hydroxyl group of 2-Hydroxymethyl-15-crown-5 is first converted into a better leaving group, for example, by tosylation or mesylation, to facilitate nucleophilic substitution.
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Nucleophilic Substitution with an Azide (B81097) or Phthalimide (B116566): The resulting tosylated or mesylated intermediate is then reacted with a nitrogen nucleophile, such as sodium azide or potassium phthalimide.
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Reduction to the Primary Amine: In the final step, the azide or phthalimide group is reduced to the primary amine. For an azide intermediate, this is typically achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or with a reducing agent like lithium aluminum hydride (LiAlH₄). For a phthalimide intermediate, the Gabriel synthesis using hydrazine (B178648) is a common method.
Characterization Protocols
The identity and purity of synthesized 2-Aminomethyl-15-crown-5 would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the crown ether ring, the methylene bridge, and the amine group. The integration of these signals would confirm the ratio of protons in the molecule.
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¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule, further confirming its structure.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups, and the C-O-C stretching of the ether linkages.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Applications in Research and Development
2-Aminomethyl-15-crown-5 is a versatile molecule with applications stemming from its ability to selectively bind cations and the presence of a reactive primary amine group.
Ion-Selective Electrodes
A significant application of 2-Aminomethyl-15-crown-5 is in the fabrication of ion-selective electrodes (ISEs). The crown ether moiety acts as an ionophore, selectively binding specific cations within a polymeric membrane. The aminomethyl group provides a convenient handle for covalently attaching the crown ether to the polymer backbone or for modifying its lipophilicity, which can enhance the electrode's performance and longevity.
The diagram below illustrates the general workflow for creating a polymer membrane-based ion-selective electrode using an aminomethyl-functionalized crown ether.
Caption: Workflow for Ion-Selective Electrode Fabrication.
Complexation Chemistry and Ion Transport
The crown ether cavity of 2-Aminomethyl-15-crown-5 is particularly suited for complexing with cations of a specific size, such as Na⁺. This selective binding is fundamental to its use in various separation and extraction processes. The aminomethyl group can be used to immobilize the crown ether onto a solid support for chromatographic applications or to create more complex molecular architectures for targeted ion transport across membranes.
The following diagram illustrates the principle of selective cation binding by 2-Aminomethyl-15-crown-5, which is the basis for its function in ion transport and sensing.
